N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide is an organic compound belonging to the class of benzenesulfonamides.
Properties
IUPAC Name |
N-[4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-9(18)16-11-3-5-12(6-4-11)21(19,20)17-13-7-2-10(14)8-15-13/h2-8H,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXFTZCAOANNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332922 | |
| Record name | N-[4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
302935-39-3 | |
| Record name | N-[4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as a solvent . This reaction produces 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound shares structural similarities but has different substituents, leading to variations in its chemical properties and applications.
2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide: Another related compound with a pyrimidinyl group instead of a pyridinyl group, which affects its reactivity and biological activity.
Uniqueness
N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of a chloropyridinyl moiety and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative with potential biological activities that warrant thorough investigation. This article explores its biochemical properties, mechanisms of action, and related research findings.
Overview of the Compound
This compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. The compound's structure features a sulfamoyl group linked to a chloropyridinyl moiety, suggesting potential interactions with various biological targets.
Target Interactions
Sulfonamide compounds, including this compound, are primarily known for their ability to inhibit enzymes involved in bacterial folate synthesis. They may also exhibit anti-inflammatory properties by modulating cytokine production and influencing cell signaling pathways.
Mode of Action
Research indicates that similar sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α, leading to reduced inflammation. The specific biochemical interactions and pathways affected by this compound remain to be fully elucidated, but its structural similarities with other active compounds suggest potential enzyme inhibition or receptor modulation.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be significant due to its ability to inhibit pro-inflammatory mediators. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
In Vitro Studies
Recent studies exploring sulfonamide derivatives have demonstrated varying degrees of biological activity. For instance, a study evaluated the urease inhibition capabilities of related compounds, revealing IC50 values that indicate effective inhibition at low concentrations . Although specific data for this compound are not yet available, these findings suggest a similar potential.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Sulfathiazole | 9.95 ± 0.14 | Urease Inhibition |
| Flurbiprofen/Sulfadiazine | 16.74 ± 0.23 | Urease Inhibition |
| Thiourea (reference) | 22.61 | Urease Inhibition |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the sulfonamide group or the aromatic moieties can significantly affect biological activity. For example, compounds with electron-withdrawing groups have shown enhanced inhibitory effects against various enzymes . Understanding these relationships can guide future synthesis and optimization of this compound for enhanced efficacy.
Conclusion and Future Directions
This compound exhibits promising biological activities typical of sulfonamide derivatives. While existing research highlights its potential as an antibacterial and anti-inflammatory agent, further studies are essential to clarify its specific mechanisms of action and therapeutic applications. Future research should focus on:
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Elucidating the precise molecular interactions and pathways affected by the compound.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
